N-(2,5-Dimethylphenyl)benzenesulfonamide: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Methodologies
N-(2,5-Dimethylphenyl)benzenesulfonamide: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Methodologies
Executive Summary
N-(2,5-Dimethylphenyl)benzenesulfonamide (CAS: 88681-01-0) is a highly specific arylsulfonamide derivative characterized by a benzenesulfonyl core linked to a 2,5-dimethyl-substituted aniline moiety [1], [2]. In medicinal chemistry and drug design, the sulfonamide functional group is a privileged pharmacophore, frequently utilized for its robust hydrogen-bonding capabilities and metabolic stability.
The introduction of the 2,5-dimethylphenyl group is not merely a structural variation; it imposes strict steric constraints that dictate the molecule's three-dimensional conformation. This in-depth guide explores the crystallographic architecture, physicochemical profile, and the causal logic behind its synthesis, providing researchers with a foundational understanding necessary for downstream applications in drug discovery and materials science.
Molecular Architecture & Crystallographic Properties
The biological activity and material properties of arylsulfonamides are heavily dependent on their spatial geometry. X-ray crystallographic studies have elucidated the precise conformational topography of N-(2,5-Dimethylphenyl)benzenesulfonamide [1].
-
Torsional Bending: The molecule is distinctly bent at the sulfur atom. The conformation of the N—C bond within the C—SO₂—NH—C segment exhibits gauche torsions with respect to the S=O bonds. The specific C—SO₂—NH—C torsion angle is recorded at 62.7(2)° [1].
-
Dihedral Tilt: The two aromatic rings (the benzenesulfonyl ring and the 2,5-dimethylphenyl ring) are tilted relative to each other by an angle of 40.4(1)° [1]. This non-planar topology is a direct consequence of the steric hindrance exerted by the methyl group at the ortho (2-) position of the aniline ring, which restricts free rotation around the N—C bond.
-
Intermolecular Networks: In its solid state, the crystal lattice is stabilized by highly ordered intermolecular hydrogen bonding. The crystal packing reveals inversion dimers linked via pairs of N—H···O(S) hydrogen bonds [1]. This dimeric self-assembly is responsible for the compound's stable melting point and its low solubility in aqueous media.
Physicochemical Profiling
Understanding the quantitative physicochemical properties is critical for predicting the compound's behavior in biological assays and formulation matrices. The data is summarized in the table below [2].
| Property | Value | Structural Significance |
| Chemical Name | N-(2,5-Dimethylphenyl)benzenesulfonamide | IUPAC standard nomenclature |
| CAS Number | 88681-01-0 | Unique registry identifier |
| Molecular Formula | C₁₄H₁₅NO₂S | Defines elemental composition |
| Molecular Weight | 261.34 g/mol | Optimal for Lipinski's Rule of 5 |
| Heavy Atom Count | 18 | Indicates molecular size/complexity |
| Hydrogen Bond Donors | 1 (N-H) | Critical for target receptor anchoring |
| Hydrogen Bond Acceptors | 2 (S=O) | Facilitates dipole interactions |
| Rotatable Bonds | 3 | Balances flexibility and entropic penalty |
| Topological Polar Surface Area | ~42.5 Ų | Predicts excellent membrane permeability |
Synthesis & Purification Protocol
The synthesis of N-(2,5-Dimethylphenyl)benzenesulfonamide follows a modified Schotten-Baumann sulfonylation pathway. The following protocol is engineered as a self-validating system, where each step physically separates impurities or drives the reaction to completion through specific thermodynamic controls [1].
Step-by-Step Methodology
Reagents: Benzenesulfonyl chloride, 2,5-dimethylaniline, chloroform (optional solvent), dilute ethanol, ice-cold distilled water.
-
Stoichiometric Mixing: Combine benzenesulfonyl chloride and 2,5-dimethylaniline in a strict 1:1 stoichiometric ratio.
-
Causality: Using exact stoichiometry prevents over-sulfonylation. Excess sulfonyl chloride would react with the newly formed secondary sulfonamide to yield an unwanted disulfonimide byproduct.
-
-
Thermal Activation: Boil the reaction mixture for exactly 10 minutes.
-
Causality: The ortho-methyl group on the 2,5-dimethylaniline creates significant steric shielding around the nucleophilic amine. The applied thermal energy is required to overcome this activation barrier, ensuring the nucleophilic attack on the electrophilic sulfur is driven to absolute completion.
-
-
Aqueous Quenching & Precipitation: Cool the mixture to room temperature, then pour it rapidly into 100 mL of vigorously stirred, ice-cold water.
-
Causality: This is the primary self-validating purification step. The sudden drop in temperature and the high polarity of the water drastically reduce the solubility of the hydrophobic sulfonamide, forcing rapid, visible crystallization. Simultaneously, the water acts as a chemical sponge, hydrolyzing any unreacted benzenesulfonyl chloride into water-soluble benzenesulfonic acid and hydrochloric acid (HCl), effectively partitioning impurities into the aqueous phase.
-
-
Filtration: Filter the resultant solid under vacuum suction and wash thoroughly with copious amounts of cold water.
-
Causality: The cold water wash removes residual acidic byproducts without dissolving the target compound.
-
-
Recrystallization: Dissolve the crude solid in hot dilute ethanol and allow it to cool slowly to yield the pure product.
-
Causality: Dilute ethanol provides an optimal temperature-dependent solubility gradient. The compound dissolves completely in the hot solvent, while the aqueous component ensures the compound crystallizes out slowly upon cooling. Achieving a constant melting point across successive crystallizations serves as the internal validation of absolute purity.
-
Mechanistic Pathways & Reactivity Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the transition from reactive precursors to the sterically locked, pure crystalline product.
Figure 1: Synthetic workflow and structural conformation logic for the target sulfonamide.
Applications in Drug Development
The specific physical and chemical properties of N-(2,5-Dimethylphenyl)benzenesulfonamide make it a highly valuable intermediate and scaffold in drug discovery. The 40.4° dihedral angle creates a "bent" topology that is highly advantageous when targeting deep, narrow enzymatic pockets (such as those found in carbonic anhydrases or specific kinases). Planar molecules often clash with the walls of these binding sites, whereas the sterically locked, non-planar conformation of this specific sulfonamide allows it to anchor deeply, utilizing its N-H group as a critical hydrogen bond donor to active-site residues.
References
-
Title: N-(2,5-Dimethylphenyl)benzenesulfonamide Source: Acta Crystallographica Section E: Structure Reports Online (via National Institutes of Health / PMC) URL: [Link]
